Vomifoliol, (+)-

Description

Vomifoliol has been reported in Otanthus maritimus, Euchresta formosana, and other organisms with data available.

Structure

3D Structure

Properties

IUPAC Name |

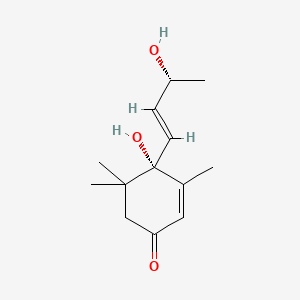

(4S)-4-hydroxy-4-[(E,3R)-3-hydroxybut-1-enyl]-3,5,5-trimethylcyclohex-2-en-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O3/c1-9-7-11(15)8-12(3,4)13(9,16)6-5-10(2)14/h5-7,10,14,16H,8H2,1-4H3/b6-5+/t10-,13-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPQMCAKZRXOZLB-KOIHBYQTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)CC(C1(C=CC(C)O)O)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)CC([C@]1(/C=C/[C@@H](C)O)O)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601009964 |

Source

|

| Record name | (+)-Vomifoliol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601009964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23526-45-6, 50763-73-0 |

Source

|

| Record name | (+)-Vomifoliol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23526-45-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vomifoliol, (+-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023526456 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxy-4-(3-hydroxy-1-butenyl)-3,5,5-trimethyl-2-cyclohexen-1-one, (4S,3R)-(E)-(+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050763730 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+)-Vomifoliol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601009964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | VOMIFOLIOL, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P86438KC5J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-HYDROXY-4-(3-HYDROXY-1-BUTENYL)-3,5,5-TRIMETHYL-2-CYCLOHEXEN-1-ONE, (4S,3R)-(E)-(±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B7QV234K84 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Ubiquitous Presence of (+)-Vomifoliol in Medicinal Flora: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Vomifoliol, a C13-norisoprenoid, is a naturally occurring compound found across a diverse range of medicinal plants. This technical guide delves into the core aspects of its presence in these botanicals, offering a comprehensive overview for researchers, scientists, and professionals in drug development. This document summarizes quantitative data, details experimental protocols for its isolation and analysis, and visualizes its biosynthetic and signaling pathways.

Natural Occurrence and Quantitative Analysis of (+)-Vomifoliol

(+)-Vomifoliol has been identified in numerous medicinal plant species, where its concentration can vary significantly depending on the plant, the specific part of the plant, and the geographical location. The following table summarizes the available quantitative data on the occurrence of (+)-Vomifoliol in various medicinal plants.

| Plant Species | Family | Plant Part | Concentration (mg/g dry weight) | Analytical Method | Reference(s) |

| Gaultheria procumbens | Ericaceae | Leaves | 0.36 | GC-FID-MS | [1] |

| Fruits | Not detected | GC-FID-MS | [1] | ||

| Stems | Not detected | GC-FID-MS | [1] | ||

| Ceriops tagal | Rhizophoraceae | Roots | 1.8 - 2.1 | Not Specified | [2] |

| Tarenna obtusifolia | Rubiaceae | Leaves | 0.12 | Not Specified | [2] |

| Otanthus maritimus | Asteraceae | Aerial parts | 0.09 | Not Specified | [2] |

| Antidesma ghaesembilla | Phyllanthaceae | Leaves | ~0.0046 (yield) | Not Specified | |

| Lippia javanica | Verbenaceae | Not Specified | Not Quantified | Not Specified | |

| Diospyros Kaki | Ebenaceae | Leaves | Not Quantified | Not Specified | [3][4] |

| Psychotria gitingensis | Rubiaceae | Leaves | Not Quantified | Not Specified | |

| Villaria odorata | Rubiaceae | Leaves | Not Quantified | Not Specified | |

| Euchresta formosana | Fabaceae | Not Specified | Not Quantified | [5] | |

| Prunus mahaleb | Rosaceae | Honey | 10.7% - 24.2% of extract | GC-MS | [6] |

Biosynthesis of (+)-Vomifoliol

(+)-Vomifoliol is a secondary metabolite derived from the oxidative degradation of carotenoids. The biosynthetic pathway involves the enzymatic cleavage of specific carotenoid precursors, followed by a series of modifications to form the final C13-norisoprenoid structure.

Experimental Protocols

Extraction of (+)-Vomifoliol from Plant Material (General Protocol)

A common method for extracting (+)-Vomifoliol from plant material is Soxhlet extraction, which allows for the continuous extraction of the compound with a solvent.

Workflow for Soxhlet Extraction:

Detailed Methodology:

-

Sample Preparation: Air-dry the plant material at room temperature and then grind it into a fine powder to increase the surface area for extraction.

-

Soxhlet Extraction:

-

Place a weighed amount of the powdered plant material (e.g., 10-20 g) into a cellulose (B213188) thimble.

-

Place the thimble into the main chamber of the Soxhlet extractor.

-

Fill a round-bottom flask with a suitable solvent (e.g., chloroform or ethanol) to about two-thirds of its volume and add a few boiling chips.

-

Assemble the Soxhlet apparatus with a condenser and heat the solvent.

-

Allow the extraction to proceed for several hours (e.g., 6-8 hours) until the solvent in the siphon arm runs clear.

-

-

Concentration: After extraction, concentrate the solvent containing the extracted compounds using a rotary evaporator under reduced pressure to obtain the crude extract.

Purification of (+)-Vomifoliol

The crude extract is a complex mixture and requires further purification, typically using column chromatography.

Workflow for Column Chromatography Purification:

Detailed Methodology:

-

Column Preparation: Pack a glass column with silica gel 60 (70-230 mesh) as the stationary phase, using a slurry method with a non-polar solvent like hexane (B92381).

-

Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the top of the column.

-

Elution: Elute the column with a solvent gradient of increasing polarity, for example, starting with 100% hexane and gradually increasing the proportion of ethyl acetate.

-

Fraction Collection: Collect the eluate in a series of fractions.

-

Monitoring: Monitor the fractions using Thin Layer Chromatography (TLC) to identify the fractions containing (+)-Vomifoliol. A standard of (+)-Vomifoliol should be used for comparison.

-

Pooling and Concentration: Combine the fractions containing pure (+)-Vomifoliol and evaporate the solvent to obtain the purified compound.

Quantification of (+)-Vomifoliol

a) High-Performance Liquid Chromatography (HPLC-DAD) Method (Validated Protocol)

This method is suitable for the quantification of (+)-Vomifoliol in plant extracts.

-

Instrumentation: HPLC system with a Diode Array Detector (DAD).

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile (B52724) (A) and water (B), both containing 0.1% formic acid.

-

Gradient Program: Start with 10% A, increase to 90% A over 20 minutes, hold for 5 minutes, and then return to initial conditions.

-

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detection: DAD detection at 245 nm (the λmax of (+)-Vomifoliol).

-

Quantification: Based on a calibration curve generated using a certified standard of (+)-Vomifoliol.

b) Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is another powerful technique for the quantification of (+)-Vomifoliol, often requiring derivatization.

-

Instrumentation: Gas chromatograph coupled to a mass spectrometer.

-

Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injector Temperature: 250°C.

-

Oven Temperature Program:

-

Initial temperature of 100°C, hold for 2 minutes.

-

Ramp to 250°C at a rate of 10°C/min.

-

Hold at 250°C for 10 minutes.

-

-

Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV, with a scan range of m/z 40-500.

-

Quantification: Using selected ion monitoring (SIM) mode for characteristic ions of the derivatized (+)-Vomifoliol and an internal standard.

Signaling Pathways Affected by (+)-Vomifoliol

(+)-Vomifoliol has been shown to modulate several key signaling pathways, contributing to its observed biological activities, particularly its immunosuppressive and anti-inflammatory effects.

Inhibition of the NFAT Signaling Pathway

(+)-Vomifoliol can exert immunosuppressive effects by inhibiting the calcineurin-NFAT (Nuclear Factor of Activated T-cells) signaling pathway.[7] This pathway is crucial for the activation of T-lymphocytes and the subsequent immune response.

Modulation of Glucose Uptake Signaling

Some studies suggest that glycosides of vomifoliol can stimulate glucose uptake, potentially through the modulation of pathways involving PI3K/Akt and PPARγ.[3][8]

Anti-inflammatory Effects via NF-κB Pathway

(+)-Vomifoliol has demonstrated anti-inflammatory properties, which may be partly mediated through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a central regulator of inflammation.

Conclusion

(+)-Vomifoliol is a widespread C13-norisoprenoid in the medicinal plant kingdom with a range of interesting biological activities. This technical guide provides a foundational understanding of its natural occurrence, biosynthesis, and mechanisms of action. The provided experimental protocols offer a starting point for researchers interested in the isolation and quantification of this compound. Further research is warranted to fully elucidate its therapeutic potential and to explore its presence in a wider array of medicinal flora.

References

- 1. acmeresearchlabs.in [acmeresearchlabs.in]

- 2. Buy Vomifoliol | 23526-45-6 [smolecule.com]

- 3. waterboards.ca.gov [waterboards.ca.gov]

- 4. Analytical tools for the analysis of β-carotene and its degradation products - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Vomifoliol, (+)- | C13H20O3 | CID 5280462 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Screening of Natural Organic Volatiles from Prunus mahaleb L. Honey: Coumarin and Vomifoliol as Nonspecific Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Vomifoliol isolated from mangrove plant Ceriops tagal inhibits the NFAT signaling pathway with CN as the target enzyme in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Using Soxhlet Ethanol Extraction to Produce and Test Plant Material (Essential Oils) for Their Antimicrobial Properties - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biosynthesis of (+)-Vomifoliol from Carotenoid Degradation

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

(+)-Vomifoliol, a C13 apocarotenoid, is a naturally occurring plant metabolite with diverse biological activities, including potential applications in drug development. Its biosynthesis is intricately linked to the carotenoid degradation pathway, a fundamental process in plants that yields a variety of signaling molecules and phytohormones, most notably abscisic acid (ABA). This technical guide provides a comprehensive overview of the core biosynthetic pathway of (+)-vomifoliol, detailing the enzymatic steps from C40 carotenoid precursors. It includes a summary of quantitative data, detailed experimental protocols for key analytical techniques, and visualizations of the biosynthetic and experimental workflows to facilitate a deeper understanding for research and development purposes.

The Biosynthetic Pathway of (+)-Vomifoliol

The formation of (+)-vomifoliol is a result of the oxidative cleavage of C40 carotenoids, specifically xanthophylls. This pathway is a branch of the well-characterized ABA biosynthetic pathway.

Precursor Carotenoids

The biosynthesis begins with the C40 carotenoid, zeaxanthin (B1683548). Through a series of enzymatic reactions within the plastids, zeaxanthin is converted to 9-cis-violaxanthin (B1234195) or 9-cis-neoxanthin. These conversions are foundational for the subsequent cleavage steps.

Enzymatic Cleavage by Carotenoid Cleavage Dioxygenases (CCDs)

The key enzymatic step in the formation of apocarotenoids is the oxidative cleavage of the carotenoid backbone by a class of non-heme iron-dependent enzymes known as Carotenoid Cleavage Dioxygenases (CCDs).[1][2] For the biosynthesis of C13 apocarotenoids like (+)-vomifoliol, CCD1 and CCD4 are of particular importance.[3][4][5][6] These enzymes catalyze the cleavage at the 9,10 and 9',10' double bonds of the carotenoid substrate.[4][6]

The cleavage of 9-cis-violaxanthin or 9-cis-neoxanthin by 9-cis-epoxycarotenoid dioxygenase (NCED), a subclass of CCDs, at the 11,12 double bond is the rate-limiting step in ABA biosynthesis, yielding the C15 precursor xanthoxin.[2] While the direct enzymatic conversion of a specific precursor to (+)-vomifoliol is not fully elucidated, it is understood to be a C13-apocarotenoid, suggesting that it is formed from the cleavage of a C40 carotenoid, likely a xanthophyll, at the 9,10 (or 9',10') position by a CCD enzyme. The resulting C13 fragment undergoes further enzymatic modifications, including reduction and hydroxylation, to yield (+)-vomifoliol.

Quantitative Data

Quantitative data on the direct enzymatic conversion to (+)-vomifoliol is limited in the literature. However, data from studies on related C13-apocarotenoid formation and carotenoid degradation provide valuable insights.

| Parameter | Value | Organism/Enzyme | Substrate | Product | Reference |

| Enzyme Activity | |||||

| Crude Enzyme Activity | Max. activity with zeaxanthin | Staphylococcus pasteuri TS-82 | Zeaxanthin, β-carotene, canthaxanthin, astaxanthin, β-apo-8'-carotenal | C13 norisoprenoids | [7] |

| Optimum pH | 3.0 | Staphylococcus pasteuri TS-82 | Bicyclic and monocyclic carotenoids | C13 norisoprenoids | [7] |

| Optimum Temperature | 60°C | Staphylococcus pasteuri TS-82 | C40 carotenoids | C13 norisoprenoids | [7] |

| Product Yield | |||||

| Retinal Formation | 29% of β-carotene cleavage | Rat intestinal preparation | α-carotene | Retinal | [8] |

| Retinal Formation | 55% of β-carotene cleavage | Rat intestinal preparation | β-cryptoxanthin | Retinal | [8] |

Experimental Protocols

The elucidation of the (+)-vomifoliol biosynthetic pathway relies on a combination of techniques for enzyme expression, activity assays, and product identification.

Heterologous Expression and Purification of CCD Enzymes

This protocol describes the general workflow for producing recombinant CCD enzymes for in vitro studies.

Methodology:

-

Vector Construction: The coding sequence of the target CCD gene is cloned into a suitable expression vector, often containing a tag (e.g., His-tag) for affinity purification.

-

Transformation: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)).

-

Culture and Induction: Transformed E. coli are cultured to an optimal density (OD600 of 0.6-0.8) and protein expression is induced with isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Cell Lysis and Protein Purification: Cells are harvested and lysed. The recombinant CCD protein is then purified from the cell lysate using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

-

Purity Analysis: The purity of the enzyme is assessed by SDS-PAGE.

In Vitro Carotenoid Cleavage Assay

This protocol outlines the steps for assessing the activity of a purified CCD enzyme on a carotenoid substrate.

Materials:

-

Purified CCD enzyme

-

Carotenoid substrate (e.g., zeaxanthin, β-carotene) dissolved in an appropriate solvent (e.g., acetone, THF/DMSO).[8]

-

Assay buffer (e.g., Tris-HCl with a reducing agent like TCEP and a detergent like Triton X-100).[9]

-

Reaction tubes

-

Incubator/water bath

-

Organic solvent for extraction (e.g., ethyl acetate, hexane)

-

Analytical instruments (GC-MS or LC-MS)

Procedure:

-

Reaction Setup: A reaction mixture is prepared containing the assay buffer, a specific concentration of the purified CCD enzyme, and the carotenoid substrate.[9]

-

Incubation: The reaction is incubated at the optimal temperature for a defined period (e.g., 30-60 minutes).[8]

-

Reaction Termination and Extraction: The reaction is stopped, often by the addition of an organic solvent. The apocarotenoid products are then extracted into the organic phase.

-

Analysis: The extracted products are concentrated and analyzed by GC-MS or LC-MS for identification and quantification.

Analysis of Apocarotenoids by GC-MS and LC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful techniques for the identification and quantification of volatile and non-volatile apocarotenoids, respectively.

GC-MS Analysis:

-

Sample Preparation: The extracted apocarotenoids are often derivatized (e.g., silylation) to increase their volatility and improve chromatographic separation.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer is used. The sample is injected into the GC, where compounds are separated based on their boiling points and interaction with the column's stationary phase. The separated compounds then enter the mass spectrometer for detection and identification based on their mass-to-charge ratio and fragmentation patterns.

-

Data Analysis: The resulting chromatogram and mass spectra are compared to libraries of known compounds for identification. Quantification is achieved by comparing the peak area of the analyte to that of an internal standard.

LC-MS Analysis:

-

Sample Preparation: The extract is typically filtered and diluted in a suitable solvent.

-

Instrumentation: A liquid chromatograph is coupled to a mass spectrometer. Separation is achieved based on the differential partitioning of compounds between the mobile and stationary phases. The eluent from the LC column is introduced into the mass spectrometer for analysis.

-

Data Analysis: Similar to GC-MS, compound identification is based on retention time and mass spectra. Quantification is performed using a standard curve.

Signaling Pathways Involving (+)-Vomifoliol

While the signaling pathways that regulate the biosynthesis of (+)-vomifoliol are not well-defined, the compound itself has been shown to modulate several important cellular signaling pathways.

-

NFAT Signaling Pathway: (+)-Vomifoliol has been demonstrated to inhibit the calcineurin (CN)-dependent NFAT (Nuclear Factor of Activated T-cells) signaling pathway in Jurkat cells.[1][10] This suggests potential immunosuppressive activity.[1][10]

Conclusion

The biosynthesis of (+)-vomifoliol is a fascinating example of the metabolic diversity generated through the carotenoid degradation pathway. While the precise enzymatic steps leading to its formation are still an active area of research, the involvement of carotenoid cleavage dioxygenases is well-established. The experimental protocols and analytical methods outlined in this guide provide a framework for researchers to further investigate this pathway, quantify its products, and explore the biological activities of (+)-vomifoliol for potential therapeutic applications. A deeper understanding of the regulation of CCD enzymes will be crucial for manipulating the production of this and other valuable apocarotenoids in plants and microbial systems.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Carotenoid Cleavage Dioxygenase 1 and Its Application for the Production of C13-Apocarotenoids in Microbial Cell Factories: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. A novel carotenoid cleavage activity involved in the biosynthesis of Citrus fruit-specific apocarotenoid pigments - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Carotenoid Cleavage Dioxygenases: Identification, Expression, and Evolutionary Analysis of This Gene Family in Tobacco - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In vitro study of the carotenoid-cleavage enzyme from Staphylococcus pasteuri TS-82 revealed substrate specificities and generation of norisoprenoid flavors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In vitro measurement of beta-carotene cleavage activity: methodological considerations and the effect of other carotenoids on beta-carotene cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. escholarship.org [escholarship.org]

- 10. Vomifoliol isolated from mangrove plant Ceriops tagal inhibits the NFAT signaling pathway with CN as the target enzyme in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Chemical Structure and Stereoisomers of Vomifoliol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vomifoliol (B113931) is a naturally occurring apocarotenoid, a class of organic compounds derived from the enzymatic or oxidative cleavage of carotenoids. It is widely distributed in the plant kingdom and has been isolated from various sources, including fruits, vegetables, and medicinal herbs.[1] Vomifoliol and its derivatives exhibit a range of biological activities, making them subjects of interest in pharmacology and drug development. This technical guide provides a comprehensive overview of the chemical structure of vomifoliol and a detailed exploration of its stereoisomers.

Chemical Structure of Vomifoliol

Vomifoliol is a C13 norisoprenoid characterized by a cyclohexenone ring substituted with a hydroxy group and a hydroxybutenyl side chain.

Table 1: General Chemical Information for Vomifoliol

| Property | Value |

| Molecular Formula | C₁₃H₂₀O₃[1] |

| IUPAC Name | (4S)-4-hydroxy-4-((E,3R)-3-hydroxybut-1-en-1-yl)-3,5,5-trimethylcyclohex-2-en-1-one[1] |

| Molecular Weight | 224.30 g/mol [1] |

| CAS Number | 23526-45-6[1] |

The core structure of vomifoliol features two chiral centers at the C-6 and C-9 positions, giving rise to four possible stereoisomers. The configuration at these centers significantly influences the molecule's three-dimensional shape and, consequently, its biological activity.

Stereoisomers of Vomifoliol

The presence of two stereocenters in vomifoliol results in two pairs of enantiomers and four diastereomers. The four stereoisomers are:

-

(6S, 9S)-vomifoliol

-

(6R, 9R)-vomifoliol

-

(6S, 9R)-vomifoliol

-

(6R, 9S)-vomifoliol

The relationship between these stereoisomers can be visualized as follows:

Physicochemical and Spectroscopic Properties of Vomifoliol Stereoisomers

The stereoisomers of vomifoliol share the same molecular formula and connectivity but differ in the spatial arrangement of their atoms. This leads to differences in their chiroptical properties, such as specific rotation, while other spectroscopic properties like NMR spectra are often very similar.

Table 2: Physicochemical and Spectroscopic Data of Vomifoliol Stereoisomers

| Stereoisomer | Specific Rotation (c, Solvent) | ¹H-NMR | ¹³C-NMR |

| (6S, 9S)-vomifoliol | -197.8° (c 0.80, MeOH)[2] | Spectra are nearly identical to other stereoisomers.[2] | Spectra are nearly identical to other stereoisomers.[2] |

| (6R, 9R)-vomifoliol | -195.8° (c 0.95, MeOH)[2] | Spectra are nearly identical to other stereoisomers.[2] | Spectra are nearly identical to other stereoisomers.[2] |

| (6S, 9R)-vomifoliol | -214.1° (c 0.64, MeOH)[2] | Spectra are nearly identical to other stereoisomers.[2] | Spectra are nearly identical to other stereoisomers.[2] |

| (6R, 9S)-vomifoliol | -205.2° (c 0.80, MeOH)[2] | Spectra are nearly identical to other stereoisomers.[2] | Spectra are nearly identical to other stereoisomers.[2] |

It is important to note that while the NMR spectra of the diastereomers are very similar, subtle differences can be observed, particularly in high-resolution experiments or through the use of chiral resolving agents. Circular dichroism (CD) spectroscopy is a powerful technique for differentiating between these stereoisomers. For instance, (6S,9R)-vomifoliol exhibits a distinct CD spectrum with a positive Cotton effect at 292 nm and a negative effect at 247 nm.[2]

Experimental Protocols

Isolation of Vomifoliol from Natural Sources

The following is a general protocol for the isolation of vomifoliol from plant material. The specific conditions may need to be optimized depending on the source.

Protocol:

-

Extraction: The dried and powdered plant material is extracted with methanol at room temperature.

-

Solvent Partitioning: The methanol extract is concentrated and then partitioned successively with solvents of increasing polarity, such as n-hexane and ethyl acetate (B1210297), to separate compounds based on their polarity. Vomifoliol is typically found in the more polar fractions.

-

Silica Gel Column Chromatography: The ethyl acetate fraction is subjected to silica gel column chromatography, eluting with a gradient of n-hexane and ethyl acetate. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing vomifoliol are further purified by preparative HPLC on a C18 column to yield the pure compound.

Chiral Separation of Vomifoliol Stereoisomers by HPLC

The four stereoisomers of vomifoliol can be separated and quantified using chiral HPLC.

Protocol:

-

Column: A chiral stationary phase, such as a CHIRALPAK AD-H column, is used.[2]

-

Mobile Phase: A mixture of n-hexane and ethanol (B145695) is typically used as the mobile phase. The exact ratio may be optimized to achieve the best separation.

-

Detection: UV detection at an appropriate wavelength (e.g., 240 nm) is used to monitor the elution of the stereoisomers.

-

Retention Times: Under specific conditions, the four stereoisomers will have distinct retention times, allowing for their individual collection and quantification. For example, with a CHIRALPAK AD-H column, the reported retention times are: (6S,9R) at 12.3 min, (6R,9S) at 14.7 min, (6S,9S) at 16.2 min, and (6R,9R) at 18.5 min.[2]

Conclusion

This technical guide has provided a detailed overview of the chemical structure and stereoisomers of vomifoliol. Understanding the distinct properties and spatial arrangements of these stereoisomers is crucial for researchers in natural product chemistry, pharmacology, and drug development. The provided experimental protocols offer a foundation for the isolation and chiral separation of these compounds, enabling further investigation into their biological activities and potential therapeutic applications.

References

The Microbial Bridge: (+)-Vomifoliol as a Metabolite of Abscisic Acid in the Rhizosphere

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Abscisic acid (ABA), a pivotal phytohormone regulating plant development and stress responses, undergoes complex metabolic transformations. While its catabolism within plant tissues is well-documented, leading primarily to phaseic and dihydrophaseic acid, a significant and often overlooked metabolic pathway exists within the rhizosphere, mediated by soil microorganisms. This technical guide elucidates the microbial conversion of ABA to (+)-vomifoliol, a bioactive apocarotenoid with potential applications in agriculture and pharmacology. This document provides a comprehensive overview of the metabolic pathway, quantitative data, detailed experimental protocols, and the signaling implications of this transformation, serving as a vital resource for researchers in plant science, microbiology, and drug development.

Introduction: Reframing Abscisic Acid Metabolism

Abscisic acid (ABA) is a central regulator of a plant's life cycle, governing processes such as seed dormancy, germination, and adaptation to environmental stressors like drought and salinity. The concentration of ABA in plant tissues is meticulously controlled through a balance of biosynthesis and catabolism. The predominant catabolic pathway in plants involves the oxidation of ABA to 8'-hydroxy ABA, which is subsequently converted to phaseic acid (PA) and dihydrophaseic acid (DPA).

However, emerging research has unveiled a microbial dimension to ABA metabolism that significantly alters its fate and function in the plant's immediate environment, the rhizosphere. Certain soil-dwelling bacteria possess the enzymatic machinery to transform ABA into a different set of bioactive compounds, most notably (+)-vomifoliol. This guide focuses on this microbial pathway, highlighting its importance in the chemical communication between plants and their associated microbiome.

The Microbial Metabolic Pathway: From Abscisic Acid to (+)-Vomifoliol

The conversion of ABA to (+)-vomifoliol is not a direct metabolic step within the plant itself. Instead, it is a multi-step process primarily carried out by rhizosphere bacteria, with species from the genus Rhodococcus and Corynebacterium being prominent examples.

The key intermediate in this pathway is dehydrovomifoliol . Soil bacteria, such as Rhodococcus sp. P1Y, metabolize ABA, leading to the formation of dehydrovomifoliol. This intermediate is then subsequently reduced to (+)-vomifoliol. While the complete enzymatic cascade is still under active investigation, the identification of "vomifoliol dehydrogenase" activity suggests a reversible enzymatic reaction, potentially allowing for a dynamic equilibrium between these compounds in the rhizosphere.

dot

The Discovery and Isolation of (+)-Vomifoliol from Cannabis sativa: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Vomifoliol, a hydroxylated derivative of the plant hormone abscisic acid, is a bioactive apocarotenoid found across the plant kingdom. While its presence in various medicinal plants has been documented, its discovery and isolation from Cannabis sativa are more recent developments. This technical guide provides an in-depth overview of the isolation, purification, and analytical characterization of (+)-Vomifoliol from Cannabis sativa, drawing upon established methodologies and the seminal research that first identified its presence in this versatile plant. The guide also explores a known signaling pathway associated with Vomifoliol, offering a foundation for future research into its pharmacological potential in the context of Cannabis constituents.

Discovery in Cannabis sativa

The first reported isolation of (+)-Vomifoliol, specifically the (6S, 9R)-vomifoliol stereoisomer, from the aerial parts of Cannabis sativa was documented by Jin, D. et al. in their 2021 publication, "Chemical constituents from aerial part of Cannabis sativa." This study significantly expanded the known phytochemical profile of Cannabis sativa, identifying Vomifoliol as a novel constituent alongside a range of other known and new compounds. This discovery has opened new avenues for research into the potential synergistic effects of Vomifoliol with other cannabinoids and terpenoids, and its contribution to the overall therapeutic properties of Cannabis extracts.

Experimental Protocols

The following protocols are based on the methodologies described in the primary literature for the isolation of natural products from Cannabis sativa and are specifically adapted for the purification of (+)-Vomifoliol.

Plant Material and Extraction

-

Plant Material: Dried and powdered aerial parts (leaves and stems) of Cannabis sativa L.

-

Extraction Solvent: 95% Ethanol (B145695) (EtOH).

-

Extraction Procedure:

-

The powdered plant material is subjected to exhaustive extraction with 95% EtOH at room temperature.

-

The resulting extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude ethanol extract.

-

The general workflow for the initial extraction is depicted below:

Fractionation and Isolation

The crude ethanol extract is then subjected to a series of chromatographic separations to isolate (+)-Vomifoliol.

-

Solvent-Solvent Partitioning:

-

The crude extract is suspended in water and partitioned successively with petroleum ether, ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH).

-

The EtOAc fraction, which is expected to contain compounds of intermediate polarity like Vomifoliol, is concentrated for further purification.

-

-

Silica (B1680970) Gel Column Chromatography:

-

The concentrated EtOAc fraction is loaded onto a silica gel column.

-

The column is eluted with a gradient of increasing polarity, typically starting with a non-polar solvent like hexane (B92381) or chloroform (B151607) and gradually increasing the proportion of a more polar solvent like ethyl acetate or methanol (B129727).

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing the target compound.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Fractions enriched with (+)-Vomifoliol from the silica gel column are pooled and further purified by preparative HPLC.

-

A reversed-phase C18 column is commonly used with a mobile phase consisting of a mixture of water and methanol or acetonitrile, often with a small amount of acid (e.g., formic acid) to improve peak shape.

-

The elution can be isocratic or a gradient, depending on the complexity of the fraction. The peak corresponding to (+)-Vomifoliol is collected.

-

The isolation and purification workflow is illustrated in the following diagram:

Structural Elucidation

The structure of the isolated compound is confirmed using spectroscopic methods:

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to determine the chemical structure and stereochemistry. Comparison of the spectral data with published values for (6S, 9R)-vomifoliol confirms the identity of the isolated compound.

Quantitative Data

For context, a study on Gaultheria procumbens reported the content of (6S,9R)-vomifoliol in different parts of the plant, which can serve as a methodological reference for future quantitative analyses in Cannabis.

| Plant Part (Gaultheria procumbens) | Vomifoliol Content (mg/g of dry plant material) | Analytical Method |

| Leaves | 0.36 | GC-FID-MS |

| Fruits | Not Detected | GC-FID-MS |

| Stems | Not Detected | GC-FID-MS |

Data from a study on Gaultheria procumbens, not Cannabis sativa.

Future research should focus on developing and validating analytical methods, such as LC-MS/MS or GC-MS, for the accurate quantification of (+)-Vomifoliol in various Cannabis sativa strains. This will be crucial for understanding its prevalence, potential contribution to the plant's overall bioactivity, and for standardization of Cannabis-based products.

Signaling Pathway of Vomifoliol

While the specific signaling pathways of (+)-Vomifoliol in the context of its presence in Cannabis sativa have not yet been elucidated, research on Vomifoliol isolated from other plant sources has identified its interaction with the Nuclear Factor of Activated T-cells (NFAT) signaling pathway .

A study demonstrated that Vomifoliol can inhibit the activity of calcineurin, a key phosphatase in the NFAT pathway.[1] Calcineurin is responsible for dephosphorylating NFAT, allowing it to translocate to the nucleus and activate the transcription of genes involved in the immune response, such as Interleukin-2 (IL-2). By inhibiting calcineurin, Vomifoliol prevents NFAT activation and subsequent downstream gene expression.[1]

This inhibitory action on the NFAT signaling pathway suggests that (+)-Vomifoliol may possess immunomodulatory and anti-inflammatory properties.

The simplified NFAT signaling pathway and the point of inhibition by Vomifoliol are depicted below:

Conclusion and Future Directions

The discovery of (+)-Vomifoliol in Cannabis sativa adds another layer to the complex chemical tapestry of this plant and opens up exciting possibilities for research and development. While the foundational work on its isolation has been laid, significant gaps in our knowledge remain.

Future research should prioritize:

-

Development of robust and validated analytical methods for the routine quantification of (+)-Vomifoliol in different Cannabis sativa cultivars and derived products.

-

Comprehensive profiling of Vomifoliol content across a wide range of Cannabis strains to understand its distribution and potential chemotaxonomic significance.

-

Investigation into the biosynthesis of Vomifoliol in Cannabis sativa to understand the enzymatic pathways involved.

-

Pharmacological studies to elucidate the specific biological activities of (+)-Vomifoliol in the context of Cannabis, including its potential synergistic or antagonistic interactions with cannabinoids and terpenes.

-

Exploration of the relevance of the NFAT signaling pathway and other potential molecular targets of Vomifoliol in mediating the therapeutic effects of Cannabis extracts.

This technical guide serves as a starting point for researchers and drug development professionals interested in exploring the scientific and therapeutic potential of (+)-Vomifoliol from Cannabis sativa. As our understanding of this compound grows, so too will the opportunities to harness its properties for improved health and wellness.

References

The Pharmacological Significance of (+)-Vomifoliol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Vomifoliol, a C13-norisoprenoid derived from the degradation of carotenoids, is a naturally occurring compound found in a variety of plants. Initially identified as a plant hormone involved in stress responses, recent research has unveiled its significant and diverse pharmacological activities, positioning it as a promising candidate for drug development. This technical guide provides an in-depth overview of the pharmacological significance of (+)-Vomifoliol, with a focus on its anti-inflammatory, antioxidant, and neuroprotective properties. Detailed experimental protocols and visual representations of its mechanisms of action are provided to support further research and development in this area.

Pharmacological Activities of (+)-Vomifoliol

(+)-Vomifoliol exhibits a range of biological effects, with substantial evidence supporting its role as a potent anti-inflammatory, antioxidant, and neuroprotective agent.

Anti-inflammatory Activity

(+)-Vomifoliol has demonstrated significant anti-inflammatory effects in various in vitro and ex vivo models. It has been shown to inhibit the production of key pro-inflammatory mediators. For instance, it significantly inhibits nitric oxide (NO) production in lipopolysaccharide (LPS)-activated murine microglia and macrophages. Furthermore, it downregulates the secretion of pro-inflammatory cytokines such as interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and interleukin-1β (IL-1β) in stimulated human immune cells. The anti-inflammatory action of (+)-Vomifoliol is also attributed to its ability to inhibit pro-inflammatory enzymes like lipoxygenase (LOX).

Antioxidant Activity

The antioxidant properties of (+)-Vomifoliol contribute significantly to its pharmacological profile. It has been shown to reduce the levels of reactive oxygen species (ROS) in a dose-dependent manner in human neutrophils. This cellular antioxidant activity is crucial in mitigating oxidative stress, which is implicated in the pathogenesis of numerous chronic diseases.

Neuroprotective Effects

(+)-Vomifoliol has emerged as a potential neuroprotective agent. Studies have shown its ability to protect neuronal cells from amyloid-beta (Aβ)-induced cytotoxicity.[1] It has been observed to moderately inhibit the aggregation of Aβ1–42, a key pathological event in Alzheimer's disease.[1][2] The anti-neuroinflammatory activity of vomifoliol (B113931) isomers has also been reported, with IC50 values against NO production in activated microglial cells ranging from 39 to 76 μM.[1]

Other Potential Activities

Preliminary studies suggest that (+)-Vomifoliol and its derivatives may possess other therapeutic benefits. A glycosidic derivative of vomifoliol has been shown to inhibit α-glucosidase with a remarkable IC50 value of 170.62 nM and to stimulate glucose uptake in HepG2 and 3T3-L1 cells, indicating potential anti-diabetic applications.[3] Additionally, some reports have indicated cytotoxic effects of (+)-Vomifoliol against several cancer cell lines, suggesting a potential for anticancer research.

Quantitative Data on the Biological Activities of (+)-Vomifoliol

The following tables summarize the quantitative data on the biological activities of (+)-Vomifoliol from various studies.

| Activity | Assay/Model | Cell Line/Enzyme | Parameter | Value | Reference |

| Anti-inflammatory | Nitric Oxide (NO) Production Inhibition | LPS-activated murine microglia (N9) | - | Significant inhibition | |

| Nitric Oxide (NO) Production Inhibition | LPS-activated RAW 264.7 macrophages | - | Significant inhibition | ||

| Interleukin-2 (IL-2) Production Inhibition | PMA/ionomycin-stimulated Jurkat cells | - | Reduction in production | ||

| Cytokine Secretion Inhibition | LPS-stimulated RAW 264.7 macrophages | IL-6, TNF-α | Downregulation | ||

| Enzyme Inhibition | Lipoxygenase (LOX) | - | IC50 | Comparable to positive control | |

| Antioxidant | Reactive Oxygen Species (ROS) Reduction | fMLP-stimulated human neutrophils | % Inhibition at 75 µM | 54.8% | |

| Neuroprotective | Amyloid-beta (Aβ1–42) Aggregation Inhibition | ThT assay | % Inhibition at 50 µM | 55.71% | [1][2] |

| Anti-neuroinflammatory | NO production in LPS-activated BV-2 cells | IC50 | 39 - 76 µM | [1] | |

| Cytotoxicity | Cell Viability | Neuroblastoma SH-SY5Y cells | IC50 (72h) | 39.6 µM | [1] |

| Cell Viability | Human promyelocytic leukemia (HL-60) | IC50 | 55.6 µM ± 0.5 | [1] | |

| Cell Viability | Human hepatoma (Hep G2) | IC50 | 45.5 µM ± 2.0 | [1] | |

| Cell Viability | Human colon cancer (COLO 205) | IC50 | 6.8 µM ± 0.5 | [1] | |

| Anti-diabetic | α-glucosidase inhibition | - | IC50 | 170.62 nM (for a glycosidic derivative) | [3] |

Signaling Pathways Modulated by (+)-Vomifoliol

(+)-Vomifoliol exerts its pharmacological effects by modulating key signaling pathways involved in inflammation and cellular stress responses.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Evidence suggests that (+)-Vomifoliol can inhibit the NF-κB signaling cascade. This inhibition likely occurs through the suppression of IκBα phosphorylation and degradation, which in turn prevents the nuclear translocation of the p65 subunit of NF-κB.

Caption: Inhibition of the NF-κB signaling pathway by (+)-Vomifoliol.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in inflammation and cellular stress. While direct inhibition of specific MAPK proteins by (+)-Vomifoliol is still under investigation, its ability to reduce the production of inflammatory mediators suggests a potential modulatory role on this pathway.

Caption: Potential modulation of the MAPK signaling pathway by (+)-Vomifoliol.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of (+)-Vomifoliol's pharmacological activities.

Determination of Anti-inflammatory Activity

Inhibition of Nitric Oxide (NO) Production in RAW 264.7 Macrophages

-

Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of (+)-Vomifoliol (e.g., 5-75 µM) for 1 hour.

-

Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL and incubate for 24 hours.

-

NO Measurement: Measure the nitrite (B80452) concentration in the culture supernatant using the Griess reagent. Mix 100 µL of supernatant with 100 µL of Griess reagent and incubate at room temperature for 10 minutes.

-

Data Analysis: Measure the absorbance at 540 nm using a microplate reader. Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

Assessment of Antioxidant Activity

Measurement of Reactive Oxygen Species (ROS) in Human Neutrophils

-

Neutrophil Isolation: Isolate human neutrophils from fresh peripheral blood using a density gradient centrifugation method.

-

Cell Loading: Resuspend the isolated neutrophils in a suitable buffer and load them with a fluorescent ROS probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), by incubating at 37°C for 30 minutes.

-

Treatment: Pre-treat the cells with different concentrations of (+)-Vomifoliol (e.g., 5-75 µM) for 15 minutes.

-

Stimulation: Induce ROS production by adding N-formyl-methionyl-leucyl-phenylalanine (fMLP) to a final concentration of 1 µM.

-

Fluorescence Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm using a fluorescence plate reader over a period of 60 minutes.

-

Data Analysis: Calculate the rate of ROS production and express the results as a percentage of the fMLP-stimulated control.

Evaluation of Neuroprotective Effects

Amyloid-beta (Aβ1–42) Aggregation Inhibition Assay (Thioflavin T Assay)

-

Aβ1–42 Preparation: Prepare Aβ1–42 solution by dissolving the peptide in a suitable solvent (e.g., hexafluoroisopropanol), followed by evaporation and resuspension in a buffer such as phosphate-buffered saline (PBS).

-

Aggregation Reaction: In a 96-well black plate, mix the Aβ1–42 solution with various concentrations of (+)-Vomifoliol (e.g., 10-100 µM).

-

Incubation: Incubate the plate at 37°C for 24-48 hours with gentle agitation to promote aggregation.

-

Thioflavin T Staining: Add Thioflavin T (ThT) solution to each well.

-

Fluorescence Reading: Measure the fluorescence intensity at an excitation wavelength of approximately 440 nm and an emission wavelength of approximately 485 nm using a fluorescence microplate reader.

-

Data Analysis: Calculate the percentage of Aβ aggregation inhibition relative to the control (Aβ alone).

Western Blot Analysis for Signaling Pathway Proteins

Analysis of NF-κB and MAPK Pathway Protein Phosphorylation

-

Cell Culture and Treatment: Culture appropriate cells (e.g., RAW 264.7 or SH-SY5Y) and treat with (+)-Vomifoliol and a stimulant (e.g., LPS or Aβ) as described in the respective activity assays.

-

Protein Extraction: Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against the phosphorylated and total forms of the target proteins (e.g., p-p65, p65, p-p38, p38) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry Analysis: Quantify the band intensities using image analysis software and normalize the phosphorylated protein levels to the total protein levels.

Caption: General experimental workflow for investigating the pharmacological significance of (+)-Vomifoliol.

Conclusion

(+)-Vomifoliol has demonstrated a compelling profile of pharmacological activities, particularly as an anti-inflammatory, antioxidant, and neuroprotective agent. Its ability to modulate key signaling pathways such as NF-κB highlights its potential as a lead compound for the development of novel therapeutics for a range of diseases characterized by inflammation and oxidative stress. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals to further explore and harness the therapeutic potential of this promising natural product. Further in-depth studies, including in vivo efficacy and safety evaluations, are warranted to translate these preclinical findings into clinical applications.

References

The Endogenous Metabolite (+)-Vomifoliol in the Human Gut Microbiota: A Technical Guide for Researchers

Disclaimer: The presence and endogenous production of (+)-vomifoliol by the human gut microbiota are currently areas of active scientific inquiry. This document provides a technical guide based on existing evidence for its precursor, abscisic acid (ABA), and the known bioactivities of (+)-vomifoliol, to facilitate further research into its potential role in gut health and disease.

Introduction

(+)-Vomifoliol is a naturally occurring apocarotenoid found in various plants, where it functions as a signaling molecule and a precursor to the phytohormone abscisic acid (ABA). Beyond the plant kingdom, emerging research has highlighted its potent anti-inflammatory and immunomodulatory properties, suggesting its potential relevance to human health. The human gut, a complex ecosystem teeming with trillions of microorganisms, is a key interface between diet, metabolism, and immunity. While direct evidence of (+)-vomifoliol production by the human gut microbiota is still forthcoming, there is a compelling rationale to investigate this metabolite as a potential key player in host-microbe interactions.

This technical guide provides a comprehensive overview of the hypothesized production of (+)-vomifoliol in the human gut, its potential biological activities on gut health, and detailed experimental protocols to enable its study. This document is intended for researchers, scientists, and drug development professionals interested in the expanding field of gut microbial metabolites and their therapeutic potential.

Hypothesized Production of (+)-Vomifoliol in the Human Gut

The presence of (+)-vomifoliol in the human gut is hypothesized to originate from two primary sources: direct dietary intake and microbial metabolism of its precursor, abscisic acid (ABA).

2.1 Dietary Sources of Abscisic Acid

ABA is a phytohormone abundant in fruits and vegetables. Dietary intake of ABA-rich foods provides a significant pool of this precursor to the gut microbiota.

2.2 Microbial Conversion of Abscisic Acid

While the conversion of ABA to (+)-vomifoliol by human gut commensals has not yet been definitively demonstrated, studies on soil and rhizosphere bacteria have established this metabolic pathway. Species of Corynebacterium and Rhodococcus are known to metabolize ABA to dehydrovomifoliol, with vomifoliol (B113931) being a likely intermediate[1][2]. Given the metabolic plasticity of the gut microbiota, it is plausible that analogous pathways exist within human commensal bacteria. Some studies suggest that various bacteria within the human gut microbiome can produce and release ABA, particularly in the presence of its precursor, beta-carotene[3].

A proposed pathway for the microbial production of (+)-vomifoliol in the human gut is outlined below.

Potential Biological Activities of (+)-Vomifoliol in the Gut

Based on its known anti-inflammatory and immunomodulatory properties, (+)-vomifoliol could exert several beneficial effects within the gastrointestinal tract.

3.1 Modulation of Inflammatory Signaling Pathways

Chronic inflammation is a hallmark of several gut disorders, including inflammatory bowel disease (IBD). (+)-Vomifoliol has been shown to modulate key inflammatory signaling pathways:

-

NF-κB and MAPK Pathways: These pathways are central to the production of pro-inflammatory cytokines. While direct studies are needed, many phytochemicals are known to inhibit these pathways in the gut, reducing inflammation[2][4].

-

NFAT Signaling Pathway: (+)-Vomifoliol has been demonstrated to inhibit the calcineurin-NFAT signaling pathway, which plays a role in the activation of T cells and the production of interleukin-2 (B1167480) (IL-2)[5]. In the gut, NFAT signaling in intestinal epithelial cells and immune cells is involved in inflammation and the host-microbiota crosstalk[2][6].

3.2 Enhancement of Gut Barrier Function

The integrity of the intestinal epithelial barrier is crucial for preventing the translocation of harmful luminal contents into the circulation. Chronic inflammation can compromise this barrier. (+)-Vomifoliol may help maintain barrier function by downregulating inflammatory responses that can disrupt tight junction proteins.

Quantitative Data: Targets for Future Research

To date, there is no published quantitative data on the concentration of (+)-vomifoliol in the human gut. The following table outlines key quantitative parameters that are essential for future research in this area.

| Parameter | Target Matrix/System | Rationale |

| Concentration of (+)-Vomifoliol | Human Fecal Samples | To establish the presence and physiological concentration range of (+)-vomifoliol in the human gut. |

| Concentration of Abscisic Acid (ABA) | Human Fecal Samples | To correlate the levels of the precursor with the potential metabolite, (+)-vomifoliol. |

| In Vitro Production Rate | Co-culture of Human Gut Bacteria with ABA | To identify specific gut commensals capable of producing (+)-vomifoliol and quantify their production capacity. |

| IC50 for Cytokine Inhibition | Gut-derived Immune Cells (e.g., lamina propria mononuclear cells) | To determine the potency of (+)-vomifoliol in suppressing the production of key pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in a gut-relevant context. |

| Effect on Transepithelial Electrical Resistance (TEER) | Caco-2 cell monolayers | To quantify the effect of (+)-vomifoliol on intestinal epithelial barrier integrity. |

Experimental Protocols

The following protocols are designed to provide a framework for investigating the production and bioactivity of (+)-vomifoliol in the context of the human gut microbiota.

5.1 Protocol 1: Extraction and Quantification of (+)-Vomifoliol from Fecal Samples

This protocol describes a method for the extraction and subsequent quantification of (+)-vomifoliol from human fecal samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

-

Lyophilized fecal sample

-

Internal Standard (e.g., deuterated vomifoliol)

-

Methanol (B129727), Ethyl acetate, Water (LC-MS grade)

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

-

LC-MS/MS system

Procedure:

-

Sample Preparation: Homogenize 100 mg of lyophilized fecal sample.

-

Extraction:

-

Add 1 mL of methanol containing the internal standard to the homogenized sample.

-

Vortex for 10 minutes.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Collect the supernatant.

-

Re-extract the pellet with 1 mL of ethyl acetate, vortex, and centrifuge as above.

-

Pool the supernatants and evaporate to dryness under a gentle stream of nitrogen.

-

-

Solid Phase Extraction (SPE) Cleanup:

-

Reconstitute the dried extract in 1 mL of 10% methanol in water.

-

Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of water.

-

Load the reconstituted sample onto the cartridge.

-

Wash the cartridge with 3 mL of 10% methanol in water.

-

Elute the analytes with 3 mL of 80% methanol in water.

-

Evaporate the eluate to dryness.

-

-

LC-MS/MS Analysis:

-

Reconstitute the final dried extract in 100 µL of the initial mobile phase.

-

Inject onto a C18 column for separation.

-

Use a gradient elution with water and acetonitrile, both containing 0.1% formic acid.

-

Detect and quantify (+)-vomifoliol using multiple reaction monitoring (MRM) in positive ion mode.

-

5.2 Protocol 2: In Vitro Co-culture of Human Gut Microbiota to Screen for (+)-Vomifoliol Production

This protocol outlines a method for culturing a complex human gut microbial community in the presence of ABA to assess the production of (+)-vomifoliol.

Materials:

-

Fresh human fecal sample from a healthy donor

-

Anaerobic growth medium (e.g., Gifu Anaerobic Medium)

-

Abscisic Acid (ABA) stock solution

-

Anaerobic chamber or jars

-

Sterile anaerobic tubes

Procedure:

-

Inoculum Preparation:

-

Inside an anaerobic chamber, prepare a 10% (w/v) fecal slurry in pre-reduced anaerobic medium.

-

Homogenize and allow large particles to settle.

-

-

Co-culture Setup:

-

Inoculate fresh anaerobic medium with 1% (v/v) of the fecal slurry supernatant.

-

Spike the medium with ABA to a final concentration of 10 µM.

-

Include a control culture without added ABA.

-

Incubate anaerobically at 37°C for 48 hours.

-

-

Sample Collection and Analysis:

-

At 0, 24, and 48 hours, collect aliquots of the culture.

-

Centrifuge to pellet the bacterial cells.

-

Analyze the supernatant for the presence of (+)-vomifoliol using the LC-MS/MS protocol described in 5.1.

-

5.3 Protocol 3: Assessment of Anti-inflammatory Effects of (+)-Vomifoliol in a Caco-2/Macrophage Co-culture Model

This protocol describes an in vitro model to assess the anti-inflammatory effects of (+)-vomifoliol on intestinal epithelial cells and immune cells.

Materials:

-

Caco-2 cells

-

THP-1 monocyte cell line

-

Phorbol 12-myristate 13-acetate (PMA)

-

Lipopolysaccharide (LPS)

-

(+)-Vomifoliol

-

Transwell inserts (0.4 µm pore size)

-

ELISA kits for TNF-α, IL-6, and IL-1β

Procedure:

-

Caco-2 Monolayer Culture:

-

Seed Caco-2 cells on the apical side of Transwell inserts and culture for 21 days to allow for differentiation and formation of a tight monolayer.

-

Monitor monolayer integrity by measuring TEER.

-

-

Macrophage Differentiation:

-

Differentiate THP-1 monocytes into macrophages by treating with PMA for 48 hours in the basolateral compartment of the Transwell system.

-

-

Co-culture and Treatment:

-

Pre-treat the Caco-2/macrophage co-culture with various concentrations of (+)-vomifoliol for 2 hours.

-

Induce inflammation by adding LPS to the basolateral compartment.

-

Incubate for 24 hours.

-

-

Analysis:

-

Collect the supernatant from the basolateral compartment.

-

Measure the concentrations of TNF-α, IL-6, and IL-1β using ELISA.

-

5.4 Protocol 4: In Vivo Assessment of (+)-Vomifoliol in a DSS-Induced Colitis Mouse Model

This protocol provides a framework for evaluating the therapeutic potential of (+)-vomifoliol in a mouse model of colitis.

Materials:

-

C57BL/6 mice

-

Dextran sulfate (B86663) sodium (DSS)

-

(+)-Vomifoliol

-

Calipers for colon length measurement

-

Myeloperoxidase (MPO) activity assay kit

Procedure:

-

Induction of Colitis:

-

Administer 2.5% (w/v) DSS in the drinking water for 7 days.

-

-

Treatment:

-

Administer (+)-vomifoliol daily by oral gavage at a predetermined dose, starting from day 0 of DSS administration.

-

Include a vehicle control group receiving DSS and vehicle only.

-

-

Monitoring:

-

Monitor body weight, stool consistency, and rectal bleeding daily to calculate the Disease Activity Index (DAI).

-

-

Endpoint Analysis (Day 8):

-

Euthanize mice and collect colon tissue.

-

Measure colon length.

-

Perform histological analysis of colon sections to assess inflammation and tissue damage.

-

Measure MPO activity in colon tissue as a marker of neutrophil infiltration.

-

Conclusion and Future Directions

The investigation of (+)-vomifoliol in the context of the human gut microbiota represents a promising frontier in the search for novel therapeutic agents for inflammatory gut disorders. While its presence and endogenous production in the human gut remain to be definitively established, the existing evidence provides a strong rationale for its study. The protocols and conceptual frameworks presented in this guide are intended to equip researchers with the necessary tools to explore the potential of this intriguing metabolite.

Future research should focus on:

-

Confirmation of Presence: Utilizing advanced metabolomic techniques to screen for (+)-vomifoliol in large cohorts of human fecal samples.

-

Identification of Producers: Isolating and identifying specific human gut bacteria capable of converting ABA to (+)-vomifoliol.

-

Mechanism of Action: Elucidating the precise molecular mechanisms by which (+)-vomifoliol modulates inflammatory and barrier functions in the gut.

-

Preclinical and Clinical Validation: Conducting rigorous preclinical and, eventually, clinical studies to evaluate the therapeutic efficacy of (+)-vomifoliol in IBD and other gut inflammatory conditions.

By addressing these key questions, the scientific community can unlock the full potential of (+)-vomifoliol as a novel modulator of gut health.

References

- 1. scielo.br [scielo.br]

- 2. Phytochemicals and Regulation of NF-kB in Inflammatory Bowel Diseases: An Overview of In Vitro and In Vivo Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A review on human fecal metabolomics: Methods, applications and the human fecal metabolome database - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. google.com [google.com]

- 6. Validation of an LC-MS/MS Method for the Determination of Abscisic Acid Concentration in a Real-World Setting - PMC [pmc.ncbi.nlm.nih.gov]

(+)-Vomifoliol as a Phytotoxin: A Technical Guide on its Role in Plant Defense

Executive Summary

(+)-Vomifoliol is a naturally occurring apocarotenoid, a C13-norisoprenoid derived from the oxidative degradation of carotenoids.[1] Widely distributed throughout the plant kingdom, it has been isolated from various species, including the mangrove plant Ceriops tagal and Gaultheria procumbens.[1][2] While extensively studied for its antioxidant and anti-inflammatory properties in mammalian cell models, its function as a phytotoxin is a critical aspect of its ecological role, contributing to plant defense and allelopathic interactions.[1][3] This document provides a comprehensive technical overview of (+)-vomifoliol's phytotoxic activity, its potential mechanisms of action, and its dual role in plant-pathogen interactions. It summarizes key quantitative data, details relevant experimental protocols, and visualizes associated pathways and workflows to support further research and development.

Phytotoxic and Antimicrobial Activity

(+)-Vomifoliol and its derivatives exhibit significant inhibitory effects on the growth of various plant species and fungi. This activity positions them as compounds of interest for applications in agriculture as natural herbicides or fungicides.[3] The phytotoxicity is concentration-dependent, affecting key developmental stages such as seed germination and seedling growth.

Quantitative Data on Phytotoxicity and Antimicrobial Action

The following tables summarize the reported inhibitory concentrations of vomifoliol (B113931) and related compounds against select plant and fungal species.

Table 1: Phytotoxic Activity of Vomifoliol-Related Compounds Against Cress (Lepidium sativum)

| Compound | Parameter | Value | Source |

|---|---|---|---|

| Dehydrovomifoliol | I₅₀ (Shoot Growth) | 3.16 mM | [4] |

| Dehydrovomifoliol | I₅₀ (Root Growth) | 3.01 mM | [4] |

| Loliolide | I₅₀ (Shoot Growth) | 0.03 mM | [4] |

| Loliolide | I₅₀ (Root Growth) | 0.02 mM | [4] |

Data derived from studies on compounds isolated from Albizia richardiana.

Table 2: Antifungal Activity of (+)-Vomifoliol

| Fungal Species | Parameter | Value | Source |

|---|---|---|---|

| Aspergillus niger | MIC | 100 µg/mL | [5] |

| Fusarium oxysporum | MIC | 50 µg/mL | [5] |

MIC: Minimum Inhibitory Concentration.

Mechanism of Action and Signaling Pathways

The precise molecular mechanism by which (+)-vomifoliol exerts its phytotoxic effects in plants is not yet fully elucidated. However, research in mammalian systems provides a potential model for its mode of action, suggesting interference with fundamental signaling pathways.

In human Jurkat cells, vomifoliol has been shown to inhibit the calcineurin (CN)-mediated NFAT (Nuclear Factor of Activated T-cells) signaling pathway.[2] Calcineurin is a calcium-dependent phosphatase, and its inhibition prevents the dephosphorylation of NFAT, a crucial step for its translocation into the nucleus to activate gene expression, such as for interleukin-2 (B1167480) (IL-2).[2] While this pathway is well-characterized in immune responses, analogous calcium-dependent signaling pathways are fundamental to plant stress responses. It is plausible that vomifoliol could interfere with similar calcium-signaling cascades in plants, which are critical for defense against pathogens and herbivores.[6][7]

Experimental Protocols for Phytotoxicity Assessment

Standardized bioassays are essential for evaluating the allelopathic and phytotoxic potential of compounds like (+)-vomifoliol.[8] The following protocol outlines a general methodology for a seed germination and seedling growth bioassay.

Materials and Reagents

-

(+)-Vomifoliol (pure compound)

-

Solvent (e.g., methanol, DMSO)

-

Distilled water

-

Petri dishes (9 cm diameter)

-

Filter paper (e.g., Whatman No. 1)

-

Seeds of a sensitive indicator species (e.g., garden cress - Lepidium sativum, lettuce - Lactuca sativa)

-

Growth chamber with controlled temperature and light conditions

-

Pipettes and standard laboratory glassware

Procedure

-

Preparation of Test Solutions: Prepare a stock solution of (+)-vomifoliol in a suitable solvent. Create a dilution series to achieve the desired final concentrations (e.g., 0.01, 0.1, 1.0, 10 mM). A control solution containing only the solvent at the highest concentration used should also be prepared and diluted similarly to account for any solvent effects.

-

Bioassay Setup: Place two layers of sterile filter paper into each petri dish. Pipette a fixed volume (e.g., 5 mL) of a test solution or control solution onto the filter paper, ensuring even saturation.

-

Seed Sowing: Place a predetermined number of seeds (e.g., 20-30) onto the moist filter paper in each dish.

-

Incubation: Seal the petri dishes with parafilm to prevent evaporation and place them in a growth chamber under controlled conditions (e.g., 25°C with a 12h/12h light/dark cycle).

-

Data Collection: After a set incubation period (e.g., 3-7 days), measure the following parameters:

-

Germination Rate (%): Count the number of germinated seeds in each dish.

-

Root and Shoot Length (mm): Measure the primary root (radicle) and shoot (hypocotyl/coleoptile) length of each seedling.

-

-

Data Analysis: Calculate the percentage of inhibition for each parameter relative to the control. Use this data to determine the I₅₀ value (the concentration required to cause 50% inhibition of growth) through regression analysis.

Role in Plant Defense and Pathogen Interaction

(+)-Vomifoliol plays a multifaceted role in the complex interactions between plants and other organisms. Its presence can be a result of the plant's own defense strategy or a virulence tactic employed by an invading pathogen.

-

As a Plant-Produced Allelochemical: Plants synthesize and release vomifoliol as a secondary metabolite.[3] Its phytotoxic properties suggest a role in allelopathy, where it can inhibit the growth of competing plant species, thus securing resources for the producing plant.[9][10] This contributes to the plant's overall defensive and competitive capabilities within its ecosystem.

-

As a Pathogen-Produced Virulence Factor: Interestingly, (+)-vomifoliol has also been isolated from plant pathogenic fungi, such as Guignardia bidwellii, the causative agent of black rot in grapevines.[5] In this context, the fungus may produce vomifoliol as a virulence factor to weaken the host plant's defenses, induce cell death, and facilitate colonization. The compound's demonstrated antifungal activity against other species like Fusarium oxysporum further highlights its complex role as a chemical agent in microbial warfare.[5]

Conclusion and Future Directions

(+)-Vomifoliol is a bioactive natural product with a confirmed role as a phytotoxin and antimicrobial agent. Its ability to inhibit plant and fungal growth underscores its importance in plant defense, allelopathy, and plant-pathogen interactions. While quantitative data on its phytotoxicity is still emerging, the existing evidence confirms its biological activity.

Future research should focus on:

-

Elucidating the Molecular Target in Plants: Identifying the specific receptors and signaling pathways in plants that are modulated by (+)-vomifoliol is critical to understanding its phytotoxic mechanism.

-

Investigating Biosynthetic Pathways: Understanding how both plants and pathogenic fungi synthesize vomifoliol could lead to strategies for enhancing plant resistance or inhibiting pathogen virulence.

-

Structure-Activity Relationship Studies: Synthesizing and testing various stereoisomers and derivatives of vomifoliol will help in identifying the key structural features required for its phytotoxic activity, potentially leading to the development of novel, bio-based herbicides.[3]

References

- 1. Anti-Inflammatory and Antioxidant Effects of (6S,9R)-Vomifoliol from Gaultheria procumbens L.: In Vitro and Ex Vivo Study in Human Immune Cell Models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Vomifoliol isolated from mangrove plant Ceriops tagal inhibits the NFAT signaling pathway with CN as the target enzyme in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Buy Vomifoliol | 23526-45-6 [smolecule.com]

- 4. Phytotoxic Activity and Growth Inhibitory Substances from Albizia richardiana (Voigt.) King & Prain [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Flavonols modulate plant development, signaling, and stress responses - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Plant Secondary Metabolites as Defense Tools against Herbivores for Sustainable Crop Protection - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Bioassay of naturally occurring allelochemicals for phytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. "Experimental Approaches to Test Allelopathy: A Case Study Using the In" by Megan A. Rúa, Somereet Nijjer et al. [corescholar.libraries.wright.edu]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Spectroscopic Data Interpretation of (+)-Vomifoliol

This guide provides a detailed analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for the natural product (+)-Vomifoliol. It is intended for researchers, scientists, and professionals in drug development who are involved in the isolation and characterization of natural products. This document outlines the key spectroscopic features of (+)-Vomifoliol, detailed experimental protocols for data acquisition, and visual aids to facilitate structural elucidation.

Introduction to (+)-Vomifoliol